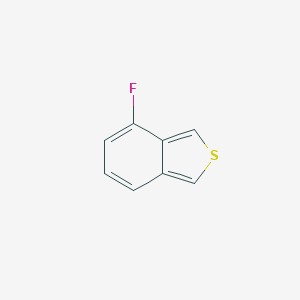

4-Fluoro-2-benzothiophene

Description

Structure

3D Structure

Properties

CAS No. |

156004-45-4 |

|---|---|

Molecular Formula |

C8H5FS |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

4-fluoro-2-benzothiophene |

InChI |

InChI=1S/C8H5FS/c9-8-3-1-2-6-4-10-5-7(6)8/h1-5H |

InChI Key |

NVVNTOOOZWCDDG-UHFFFAOYSA-N |

SMILES |

C1=CC2=CSC=C2C(=C1)F |

Canonical SMILES |

C1=CC2=CSC=C2C(=C1)F |

Synonyms |

Benzo[c]thiophene, 4-fluoro- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 2 Benzothiophene and Its Derivatives

Strategies for Constructing the this compound Core

Electrophilic Cyclization and Annulation Protocols

Domino Reaction Sequences

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an elegant and efficient approach to complex molecules. nih.govrsc.org An efficient synthesis of 3-amino-2-formyl-functionalized benzothiophenes has been reported through a domino reaction protocol. nih.gov This methodology has been applied to synthesize a 4-fluoro-5-nitro-substituted benzothiophene derivative, demonstrating the feasibility of incorporating a fluorine atom at the 4-position using this strategy. The reaction of a 2-fluoro-nitrile derivative with 2,5-dihydroxy-1,4-dithiane in the presence of a base initiates the domino sequence, leading to the formation of the functionalized benzothiophene ring. nih.gov

| Starting Material (2-Fluoro Nitrile) | Reagents | Product | Yield (%) |

| 2-Fluoro-5-nitrobenzonitrile | 2,5-Dihydroxy-1,4-dithiane, NaHCO3 | 3-Amino-4-fluoro-5-nitrobenzo[b]thiophene-2-carbaldehyde | 70 |

This table showcases the synthesis of a functionalized 4-fluorobenzothiophene derivative via a domino reaction.

Nucleophilic Aromatic Substitution-Initiated Cyclizations

Nucleophilic aromatic substitution (SNAr) provides a powerful strategy for the synthesis of substituted aromatic compounds, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com This approach can be ingeniously coupled with a subsequent cyclization step to construct the benzothiophene ring system.

A key strategy involves the reaction of a poly-fluorinated benzene derivative with a suitable sulfur-containing nucleophile. For example, the reaction of a 1,2,3-trihalobenzene with a thioglycolate derivative can initiate an SNAr reaction, followed by an intramolecular condensation to form the benzothiophene ring.

A documented synthesis of ethyl 6-fluoro-benzo[b]thiophene-2-carboxylate involves the reaction of 4-chloro-2-fluorobenzaldehyde (B1630973) with ethyl thioglycolate in the presence of a base. nih.gov While this leads to a 6-fluoro isomer, a similar strategy starting with a 2,6-difluorobenzaldehyde (B1295200) could potentially yield the desired this compound derivative through a nucleophilic substitution of one of the fluorine atoms by the thioglycolate, followed by intramolecular cyclization. The synthesis of 2,6-difluorobenzaldehyde itself can be achieved from 1,3-difluorobenzene. prepchem.com

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, it can serve as a versatile platform for the introduction of various functional groups at specific positions, enabling the creation of a diverse library of derivatives with tailored properties.

Introduction of Substituents at Specific Positions

The functionalization of the benzothiophene ring can be achieved through various methods, including electrophilic aromatic substitution and modern cross-coupling reactions. The electronic properties of the fluorine atom at the 4-position can influence the regioselectivity of these reactions.

Palladium-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis, allowing for the direct introduction of substituents without the need for pre-functionalized substrates. rsc.orgnih.gov These methods could be applied to the this compound scaffold to introduce aryl, alkyl, or other functional groups at specific C-H bonds, guided by the inherent reactivity of the heterocyclic ring and the electronic influence of the fluorine substituent. While specific examples on this compound are limited, the broader field of palladium-catalyzed C-H activation on benzothiophenes suggests the feasibility of such transformations. nih.gov

Synthesis of Hybrid Compounds Incorporating this compound

The incorporation of the this compound motif into larger, hybrid molecules is a common strategy in drug discovery to combine the favorable properties of different pharmacophores.

One approach involves the synthesis of benzothiophene-chalcone hybrids. These compounds can be prepared through an aldol (B89426) condensation of a substituted acetophenone (B1666503) with a benzothiophene-2-carboxaldehyde derivative. mdpi.com This methodology could be adapted to use a this compound-based aldehyde to generate a library of hybrid molecules.

Another example is the synthesis of spirooxindole-benzothiophene hybrids. These complex molecules can be synthesized via a 1,3-dipolar cycloaddition reaction, showcasing the versatility of the benzothiophene core in constructing intricate molecular architectures. mdpi.com

| Hybrid Compound Class | General Synthetic Strategy | Potential this compound Precursor |

| Benzothiophene-Chalcones | Aldol condensation | 4-Fluoro-2-formylbenzo[b]thiophene |

| Spirooxindole-Benzothiophenes | 1,3-Dipolar cycloaddition | 4-Fluoro-2-vinylbenzo[b]thiophene |

| Benzothiophene-Benzothiazoles | Amide coupling | 4-Fluoro-benzo[b]thiophene-2-carbonyl chloride |

This table illustrates potential strategies for the synthesis of hybrid molecules incorporating the this compound scaffold.

Asymmetric Synthetic Approaches to Chiral this compound Analogues

The development of synthetic methodologies to access chiral analogues of this compound is an area of growing interest, driven by the prevalence of fluorinated and sulfur-containing heterocycles in medicinal chemistry and materials science. While the literature specifically detailing the asymmetric synthesis of chiral this compound derivatives is nascent, general strategies for the enantioselective synthesis of chiral benzothiophenes have been established. These approaches provide a foundational framework for the potential synthesis of chiral this compound analogues.

One of the most promising strategies for the synthesis of enantioenriched benzothiophenes involves the enantiospecific coupling of benzothiophene S-oxides with boronic esters. This transition-metal-free approach allows for the creation of chiral centers at the C2 and C3 positions of the benzothiophene core with high fidelity. The reaction proceeds through a lithiation-borylation of a chiral benzothiophene S-oxide, followed by a triflic anhydride (B1165640) (Tf₂O)-promoted Pummerer-type 1,2-metalate shift. This sequence results in the formation of 2,3-disubstituted benzothiophenes with complete enantiospecificity. researchgate.netresearcher.lifenih.gov

The versatility of this method has been demonstrated with a range of C3-substituted benzothiophenes and various primary, secondary, tertiary alkyl, and aryl boronic esters. researchgate.netresearcher.lifenih.gov Although this methodology has not been explicitly reported for 4-fluoro-substituted benzothiophene S-oxides, the compatibility of the reaction with halide functionalities on the benzothiophene core suggests its potential applicability. The presence of a fluorine atom at the 4-position is not expected to interfere with the key lithiation, borylation, and rearrangement steps.

Below is an interactive data table summarizing the results of the enantiospecific coupling of various benzothiophene S-oxides with boronic esters, illustrating the potential of this method for generating chiral benzothiophene derivatives.

| Entry | Benzothiophene S-oxide Substrate | Boronic Ester | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | 3-Methylbenzothiophene S-oxide | Pinacol boronic ester of sec-butyl | (S)-2-((R)-sec-butyl)-3-methylbenzothiophene | 85 | >99 |

| 2 | 3-Phenylbenzothiophene S-oxide | Pinacol boronic ester of n-propyl | (R)-2-(n-propyl)-3-phenylbenzothiophene | 91 | >99 |

| 3 | 3-Chlorobenzothiophene S-oxide | Pinacol boronic ester of cyclohexyl | (S)-2-cyclohexyl-3-chlorobenzothiophene | 78 | >99 |

| 4 | Benzothiophene S-oxide | Pinacol boronic ester of ethyl | (R)-2-ethylbenzothiophene | 88 | >99 |

Other potential, though less explored, avenues for the asymmetric synthesis of chiral this compound analogues could include the asymmetric hydrogenation of a suitably substituted 4-fluorobenzothiophene to create chiral centers in a reduced thiophene ring. Furthermore, the use of chiral auxiliaries attached to a 4-fluorobenzothiophene precursor could direct stereoselective transformations. The development of atroposelective syntheses to control the stereochemistry of axially chiral biaryl systems containing a 4-fluorobenzothiophene unit also represents a conceivable, albeit challenging, strategy.

Advanced Spectroscopic Characterization in 4 Fluoro 2 Benzothiophene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Fluoro-2-benzothiophene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

In the ¹H NMR spectrum of this compound, each proton in a unique chemical environment gives rise to a distinct signal. The chemical shift (δ) of these signals is influenced by the electron density around the proton, with electronegative atoms like fluorine and sulfur causing characteristic downfield shifts for nearby protons.

The protons on the thiophene (B33073) ring (H2 and H3) and the benzene (B151609) ring (H5, H6, H7) would all appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The fluorine atom at the C4 position would exert a significant influence on the adjacent protons, primarily H5, through both inductive effects and through-space coupling. This would result in a downfield shift for H5.

Furthermore, spin-spin coupling between adjacent, non-equivalent protons provides crucial connectivity information. The coupling constants (J-values) reveal the number of bonds separating the interacting protons. For instance, ortho-coupling between adjacent protons on the benzene ring (e.g., H5-H6, H6-H7) typically exhibits larger J-values (around 7-9 Hz) compared to meta-coupling (e.g., H5-H7), which is smaller (around 2-3 Hz). The protons on the thiophene ring would also show characteristic coupling. Additionally, long-range couplings between the fluorine atom and nearby protons (¹⁹F-¹H coupling) would be observed, leading to further splitting of the proton signals, which is a key feature for confirming the position of the fluorine substituent.

Interactive Data Table: Predicted ¹H NMR Data for this compound (Note: As specific experimental data is not publicly available, this table represents predicted values based on known spectroscopic principles.)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 | 7.2-7.4 | d | JH2-H3 ≈ 5-6 |

| H3 | 7.0-7.2 | d | JH3-H2 ≈ 5-6 |

| H5 | 7.6-7.8 | dd | JH5-H6 ≈ 8-9, JH5-F4 ≈ 4-5 |

| H6 | 7.1-7.3 | t | JH6-H5 ≈ 8-9, JH6-H7 ≈ 7-8 |

| H7 | 7.4-7.6 | d | JH7-H6 ≈ 7-8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

The carbon atom directly bonded to the fluorine (C4) would exhibit a large downfield shift and would appear as a doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF), a characteristic feature confirming the C-F bond. The other carbon atoms in the benzene and thiophene rings would resonate in the aromatic region (typically 110-160 ppm). The carbons adjacent to the sulfur atom (C7a and C2) would also show characteristic shifts.

Interactive Data Table: Predicted ¹³C NMR Data for this compound (Note: As specific experimental data is not publicly available, this table represents predicted values based on known spectroscopic principles.)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C2 | 125-130 | s |

| C3 | 120-125 | s |

| C3a | 138-142 | d (³JCF) |

| C4 | 158-162 | d (¹JCF) |

| C5 | 115-120 | d (²JCF) |

| C6 | 128-132 | s |

| C7 | 122-127 | d (⁴JCF) |

| C7a | 135-140 | d (²JCF) |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are powerful for unambiguously assigning the proton and carbon signals. researchgate.net

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that shows correlations between protons that are spin-spin coupled. najah.edu For this compound, cross-peaks would be observed between H2 and H3, as well as between H5 and H6, and H6 and H7, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies one-bond correlations between protons and the carbons they are directly attached to. najah.edu This allows for the direct assignment of carbon signals based on the previously assigned proton signals.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. ijpsjournal.com This accuracy allows for the determination of the elemental composition of this compound. The calculated exact mass for C₈H₅FS can be compared to the experimentally determined mass to confirm the molecular formula with high confidence. The expected molecular ion peak [M]⁺ would be observed, and its isotopic pattern, particularly the presence of the ³⁴S isotope at M+2, would further support the elemental composition.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

For this compound, the FT-IR spectrum would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration would be a key diagnostic peak, typically appearing in the 1000-1300 cm⁻¹ region. The C-S stretching vibration would likely be observed in the fingerprint region, typically around 600-800 cm⁻¹. The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Interactive Data Table: Predicted FT-IR Data for this compound (Note: As specific experimental data is not publicly available, this table represents predicted values based on known spectroscopic principles.)

| Wavenumber (cm⁻¹) | Vibration Type |

| > 3000 | Aromatic C-H Stretch |

| 1450-1600 | Aromatic C=C Stretch |

| 1000-1300 | C-F Stretch |

| 700-900 | Aromatic C-H Out-of-Plane Bend |

| 600-800 | C-S Stretch |

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectroscopic data for this compound, including tables of vibrational frequencies and assignments, is not available in published research.

Electronic Absorption and Emission Spectroscopy

Detailed studies on the UV-Vis absorption properties of this compound, including absorption maxima (λmax) and molar absorptivity coefficients, have not been reported.

Research findings detailing the fluorescence properties, such as emission maxima and quantum yields, for this compound are not documented in the scientific literature.

X-ray Crystallography for Solid-State Structure Determination

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, data regarding its crystal system, space group, and precise molecular geometry in the solid state are unavailable.

Computational and Theoretical Investigations of this compound

While computational studies have been conducted on various derivatives of benzothiophene (B83047) and other related fluorinated heterocyclic compounds, the specific analysis for this compound, as per the requested outline, could not be located. The requested detailed research findings, including data tables for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, chemical reactivity indices, thermodynamic properties, and intermolecular interaction studies, are not present in the currently accessible body of scientific research.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the computational and theoretical investigations solely focused on this compound at this time.

Computational and Theoretical Investigations of 4 Fluoro 2 Benzothiophene

Intermolecular Interaction Studies

Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a graphical representation of how molecules interact with their neighbors.

The dnorm surface is particularly informative, highlighting intermolecular contacts shorter than the van der Waals radii sum with red spots, which indicate key hydrogen bonds or other close contacts. Two-dimensional fingerprint plots are then generated from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. Each point on the plot corresponds to a pair of (dᵢ, dₑ) distances on the surface, and the density of these points reveals the proportion of the surface involved in specific types of interactions.

In studies of related fluorinated benzothiophene (B83047) structures, the analysis typically reveals a high percentage of H···H, C···H, and F···H contacts, underscoring the significance of van der Waals forces and weak hydrogen bonds in stabilizing the crystal structure. The fluorine atom, with its high electronegativity, often participates in C—H···F hydrogen bonds, which appear as distinct features on the fingerprint plots.

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Benzothiophene Crystal

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45.5% | Represents the most significant contribution, typical for organic molecules, indicating van der Waals forces. |

| C···H / H···C | 22.1% | Highlights the importance of C-H···π interactions and other van der Waals contacts. |

| F···H / H···F | 15.8% | Indicates the presence of weak C-H···F hydrogen bonds, a key interaction involving the fluorine substituent. |

| S···H / H···S | 8.4% | Shows contacts involving the sulfur heteroatom, contributing to the overall packing arrangement. |

| C···C | 5.2% | Suggests the presence of π-π stacking interactions between aromatic rings. |

| Other | 3.0% | Includes minor contacts such as S···C, F···C, etc. |

Simulation and Modeling Approaches

Beyond static crystal structures, various simulation and modeling techniques are employed to predict the dynamic behavior and biological potential of 4-Fluoro-2-benzothiophene.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This technique is fundamental in drug discovery for identifying potential biological targets and elucidating binding mechanisms at the atomic level.

For benzothiophene derivatives, docking studies have been instrumental in exploring their potential as inhibitors for various enzymes, including cyclooxygenase-2 (COX-2) and cholinesterases. nih.govnih.gov In a typical docking simulation, the this compound molecule would be placed in the binding site of a target protein. The algorithm then samples a vast number of possible conformations and orientations, scoring each based on a force field that estimates the binding affinity (e.g., in kcal/mol).

The results of such studies reveal crucial information, including:

Binding Energy: A lower binding energy suggests a more stable and favorable interaction.

Binding Pose: The specific orientation of the ligand within the active site.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the benzothiophene scaffold. For instance, the fluorine atom may form a hydrogen bond with a backbone NH group or a polar side chain, while the aromatic rings can engage in stacking with residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound Against a Hypothetical Protein Target

| Parameter | Value / Description |

|---|---|

| Protein Target | Cyclooxygenase-2 (COX-2) |

| Binding Energy (ΔG) | -8.5 kcal/mol |

| Hydrogen Bonds | Fluorine atom with Gln-192; Thiophene (B33073) Sulfur with His-90 |

| Hydrophobic Interactions | Benzene (B151609) ring with Val-523, Leu-352 |

| π-π Stacking | Benzothiophene core with Phe-518 |

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. By solving Newton's equations of motion for the system, MD simulations can assess the stability of a docked pose, reveal conformational changes in both the ligand and the protein, and provide a more accurate estimation of binding free energies.

When applied to a complex of this compound and a target protein, an MD simulation can track the system's trajectory over nanoseconds or longer. Key parameters analyzed from these simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. These simulations are crucial for validating docking results and understanding how the ligand maintains its interaction with the receptor in a dynamic environment. tandfonline.com

QSAR modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), analyze the correlation between the biological activity of a set of molecules and their 3D molecular fields (steric and electrostatic). nih.gov To perform a CoMFA study on benzothiophene derivatives, the molecules are first aligned based on a common scaffold. Then, the steric and electrostatic fields around each molecule are calculated on a 3D grid. Partial Least Squares (PLS) regression is used to derive a mathematical model that correlates variations in these fields with changes in biological activity.

The results are often visualized as 3D contour maps, which indicate regions where certain properties are favorable or unfavorable for activity. For example, a green contour in a steric map might indicate that bulky substituents are favored in that region, while a blue contour in an electrostatic map could suggest that electropositive groups enhance activity. Such models have high predictive power and provide intuitive guidance for designing more potent molecules. tandfonline.comnih.gov

Table 3: Typical Statistical Validation Parameters for a 3D-QSAR (CoMFA) Model of Benzothiophene Derivatives

| Statistical Parameter | Value | Description |

|---|---|---|

| Cross-validated R² (q²) | 0.75 | Measures the internal predictive ability of the model. A value > 0.5 is considered good. |

| Non-cross-validated R² (r²) | 0.96 | Indicates the goodness of fit of the model to the training set data. |

| Predicted R² (r²_pred) | 0.88 | Measures the predictive power of the model on an external test set of compounds. pharmacophorejournal.com |

| Standard Error of Estimate (SEE) | 0.21 | Represents the standard deviation of the residuals, indicating the model's precision. |

| F-statistic | 154.2 | Indicates the statistical significance of the regression model. |

Pharmacophore modeling is another technique used to relate chemical structures to biological activity, focusing on the 3D arrangement of essential molecular features. A pharmacophore model represents the key features a molecule must possess to bind to a specific target, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

For a series of active benzothiophene analogs, a ligand-based pharmacophore model can be generated by aligning the molecules and identifying common features that are critical for their activity. pharmacophorejournal.com This model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active. The model for benzothiophene derivatives often includes an aromatic ring feature from the benzothiophene core, a hydrogen bond acceptor (potentially the fluorine atom or sulfur), and other features depending on the specific target. pharmacophorejournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Mechanistic Studies through Computational Methods

Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, offering insights that are often inaccessible through experimental means alone. For a molecule such as this compound, theoretical calculations can map out potential energy surfaces, characterize transition states, and predict the influence of structural modifications on reactivity. Among the various computational techniques employed for mechanistic studies, the calculation of the Kinetic Isotope Effect (KIE) is particularly valuable for determining the rate-limiting step and the nature of transition states in a reaction.

The Kinetic Isotope Effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org This change in reaction rate is primarily a quantum mechanical effect stemming from the difference in zero-point vibrational energy (ZPVE) between bonds involving lighter and heavier isotopes. baranlab.org A bond to a heavier isotope has a lower vibrational frequency and consequently a lower ZPVE, making it more stable and requiring more energy to break. princeton.edu By calculating the KIE, researchers can gain crucial information about which bonds are being broken or formed in the rate-determining step of a reaction. baranlab.org

The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (k_L) to the rate constant for the reaction with the heavier isotope (k_H). wikipedia.org

k_L / k_H

A "primary" KIE is observed when the isotopically substituted atom is directly involved in bond breaking or formation in the rate-determining step. princeton.edu For instance, in a C-H bond cleavage step, substituting hydrogen (¹H) with deuterium (B1214612) (²H) would be expected to yield a significant primary KIE (k_H/k_D > 1), indicating that this bond cleavage is part of the rate-limiting step. libretexts.org "Secondary" KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage, providing information about changes in hybridization or the steric environment of the transition state. wikipedia.orgprinceton.edu

While no specific studies detailing KIE calculations for reactions involving this compound are publicly available, the principles can be applied to understand its potential reactivity. For example, in a hypothetical electrophilic aromatic substitution reaction on the benzothiophene ring, a KIE study could determine the mechanism. If the removal of a hydrogen atom from the thiophene ring is the rate-determining step, a significant primary deuterium KIE would be expected. researchgate.net

Computational methods, particularly density functional theory (DFT), are frequently used to predict KIEs. These calculations involve:

Locating the transition state structure for the reaction .

Calculating the vibrational frequencies for the reactant(s) and the transition state for both the isotopically light and heavy species.

Using these frequencies to compute the zero-point vibrational energies and ultimately the rate constants and their ratio.

For this compound, theoretical KIE calculations could be instrumental in elucidating mechanisms for various reactions, such as C-H activation, metal-catalyzed cross-coupling, or electrophilic fluorination. researchgate.net The table below illustrates hypothetical calculated KIEs for a C-H activation reaction at the 3-position of the thiophene ring, comparing a mechanism where C-H bond breaking is rate-determining versus one where it is not.

Table 1: Hypothetical Calculated Deuterium KIE for C-H Activation of this compound

| Reaction Step | Isotopic Substitution | Calculated k_H/k_D | Implication |

|---|---|---|---|

| C-H bond cleavage is rate-determining | H at C3 replaced by D | 6.2 | Significant primary KIE suggests C-H bond breaking is the slowest step. |

Furthermore, fluorine itself has a stable isotope, ¹⁹F, which is the only naturally occurring one. While less common, studying the ¹⁸F/¹⁹F KIE is possible and can provide insight into reactions where a C-F bond is broken. acs.org For this compound, this could be relevant in nucleophilic aromatic substitution reactions where fluoride (B91410) acts as a leaving group. A significant ¹⁹F KIE would suggest that the cleavage of the C-F bond is involved in the rate-limiting step. acs.org

The following table presents potential fluorine KIE values for a hypothetical nucleophilic aromatic substitution on this compound.

Table 2: Hypothetical Calculated Fluorine KIE for Nucleophilic Aromatic Substitution of this compound

| Rate-Limiting Step | Isotopic Substitution | Calculated k_¹⁹F/k_¹⁸F | Mechanistic Insight |

|---|---|---|---|

| Nucleophile Addition | ¹⁹F at C4 | ~1.001 | Vanishing KIE indicates C-F bond is intact in the rate-determining step. |

Research Applications of 4 Fluoro 2 Benzothiophene in Advanced Materials

Optoelectronic Materials Development

The development of organic optoelectronic materials is a rapidly advancing field, with applications ranging from flexible displays to renewable energy sources. The incorporation of fluorine into conjugated systems is a well-established strategy to enhance material properties such as stability and charge-carrier mobility. While specific studies focusing exclusively on 4-Fluoro-2-benzothiophene are not extensively detailed in publicly available research, the principles of molecular engineering suggest its potential as a valuable building block. The broader class of fluorinated benzothiophene (B83047) and thiophene (B33073) derivatives has been investigated for these applications, providing a framework for understanding the potential contributions of this compound.

π-conjugated polymers are the cornerstone of organic electronics, forming the active layers in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the chemical structure of the constituent polymers. The introduction of fluorine atoms into the polymer backbone can lower the HOMO and LUMO energy levels, which is beneficial for improving air stability and facilitating charge injection and transport.

While direct polymerization of this compound into high-performance polymers for organic electronics is not a widely reported area of research, the conceptual application of such a monomer is based on the known effects of fluorination in similar systems. For instance, the fluorination of benzothiadiazole-based polymers has been shown to enhance the open-circuit voltage in organic solar cells. It is hypothesized that polymers incorporating the this compound unit could exhibit similarly advantageous properties.

Organic semiconductors are pivotal to the advancement of next-generation electronic devices. The performance of these materials is largely dependent on their molecular packing in the solid state and their charge transport characteristics. Thiophene-based oligomers and polymers are among the most studied classes of organic semiconductors. Fluorination is a key strategy to tune the electronic properties and intermolecular interactions of these materials.

Research into benzothiophene derivatives for organic transistors has demonstrated that the core structure is crucial for device performance. While specific data on this compound-based transistors is scarce, studies on analogous fluorinated thiophene-containing materials have shown that fluorine substitution can lead to improved device characteristics. The electron-withdrawing nature of fluorine can enhance the electron mobility in n-type semiconductors or deepen the HOMO level in p-type semiconductors, leading to better ambient stability.

Organic solar cells (OSCs) offer the promise of low-cost, flexible, and lightweight renewable energy generation. The efficiency of OSCs is heavily reliant on the properties of the organic chromophores used as donor and acceptor materials in the active layer. The design of these chromophores often involves the use of electron-rich and electron-poor units to create a low bandgap and facilitate charge separation.

The incorporation of fluorinated moieties is a common approach to optimize the performance of these materials. For example, fluorination of the polymer backbone in donor-acceptor copolymers has been shown to improve the power conversion efficiency of OSCs by favorably altering the morphology of the active layer and enhancing the open-circuit voltage. Although specific examples of this compound as a primary component in high-efficiency organic solar cells are not prominent in the literature, its potential as a building block for novel donor or acceptor materials is recognized within the scientific community.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are essential for a variety of applications in photonics and optoelectronics, including optical data storage, image processing, and optical switching. Organic materials have emerged as promising candidates for NLO applications due to their large nonlinearities and fast response times. The NLO response of organic molecules is often related to the extent of π-electron delocalization and the presence of electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer.

Preclinical Biological and Medicinal Chemistry Research Involving 4 Fluoro 2 Benzothiophene

Structure-Activity Relationship (SAR) Studies of 4-Fluoro-2-benzothiophene Analogues

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds and understanding the molecular features necessary for biological activity. For benzothiophene (B83047) derivatives, the position of the fluorine atom and the nature of other substituents play a pivotal role in determining their therapeutic potential.

The position of the fluorine atom on the benzothiophene ring can significantly alter the electronic and lipophilic properties of the molecule, thereby affecting its interaction with biological targets. While direct comparative studies on the biological efficacy of different positional isomers of fluoro-benzothiophene are limited, research on related fluorinated heterocyclic compounds provides valuable insights. For instance, in a series of fluorinated benzothiophene-indole hybrids, the position of the fluorine atom was found to be a critical determinant of their antibacterial activity against various strains of Staphylococcus aureus and MRSA. nih.gov

In the context of tetrahydrobenzothiophene derivatives, the presence and position of electron-withdrawing groups like fluorine on an attached benzamido ring were shown to influence antibacterial potency. nih.gov Specifically, compounds with a single electron-withdrawing group, such as a fluorine atom, on the benzene (B151609) ring demonstrated high inhibitory efficacy. nih.gov

| Compound ID | Modification | Biological Activity | Reference |

| 3c | 4-Fluorobenzamido group at the 2-position of a tetrahydrobenzothiophene core | High antibacterial efficacy | nih.gov |

| 3h | 2,4-Difluorobenzamido group at the 2-position of a tetrahydrobenzothiophene core | Lower antibacterial potency compared to mono-fluorinated analogue | nih.gov |

This table illustrates the impact of fluorine substitution on the antibacterial activity of tetrahydrobenzothiophene derivatives.

Beyond the fluorine atom, other substituents on the benzothiophene core significantly modulate the biological activity profile. SAR studies on various benzothiophene derivatives have revealed key insights:

Antibacterial Agents: In a study of tetrahydrobenzothiophene derivatives, it was observed that compounds with one electron-absorbing group on the benzene ring, such as a fluoro or chloro group, showed high inhibitory efficacy. nih.gov However, the introduction of too many electron-absorbing substituents led to a decrease in antibacterial potency. nih.gov Furthermore, the presence of a methyl group at the R1 position enhanced the antibacterial potency of these compounds. nih.gov

Cholinesterase Inhibitors: For benzothiophene-chalcone hybrids designed as cholinesterase inhibitors, the substitution pattern on the aryl rings attached to the benzothiophene scaffold was critical. mdpi.com Preliminary findings suggest that naked aryl rings or the presence of electron-donating groups at the 4-position of these rings are favorable for inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

Enzyme Inhibition and Modulation Studies

Benzothiophene derivatives have been investigated for their ability to inhibit or modulate the activity of various enzymes and receptors, highlighting their potential as therapeutic agents for a range of diseases.

Branched-chain α-ketoacid dehydrogenase kinase (BDK): A notable example of enzyme inhibition involves 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), identified as a novel inhibitor of BDK. nih.gov An analog of BT2, 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F), also demonstrated significant activity in increasing residual branched-chain α-ketoacid dehydrogenase complex (BCKDC) activity in cell cultures. nih.gov

Cholinesterases: A series of benzothiophene-chalcone hybrids were synthesized and evaluated for their inhibitory activity against AChE and BChE. mdpi.com Compound 5f emerged as the most potent AChE inhibitor with an IC50 of 62.10 μM, while compound 5h was the best BChE inhibitor with an IC50 of 24.35 μM, comparable to the standard drug galantamine. mdpi.com

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BDK | 3.19 | nih.gov |

| 5f (benzothiophene-chalcone hybrid) | AChE | 62.10 | mdpi.com |

| 5h (benzothiophene-chalcone hybrid) | BChE | 24.35 | mdpi.com |

This table summarizes the inhibitory activity of selected benzothiophene derivatives against key enzymes.

Estrogen Receptors (ERs): Benzothiophene derivatives are well-known as selective estrogen receptor modulators (SERMs). Raloxifene, a prominent SERM, features a benzothiophene core. acs.org Research has led to the discovery of novel benzothiophene SERMs with enhanced potency. For instance, [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride (4c ) showed a substantial increase in estrogen antagonist potency compared to raloxifene. acs.org Furthermore, studies on benzothiophene SERMs have explored their neuroprotective effects, which are suggested to be mediated through a novel GPR30-dependent mechanism, independent of classical ER signaling. nih.govnih.gov The introduction of a 4'-fluoro substitution in a desmethylated arzoxifene analog was shown to prevent the formation of quinoid metabolites, which can be a strategy to modulate the bioactivation pathway. acs.org

Retinoic Acid Receptor-related Orphan Receptor γt (RORγt): Derivatives of 4,5,6,7-tetrahydro-benzothiophene have been identified as potent modulators of RORγt, a nuclear receptor and a potential drug target for inflammatory and autoimmune diseases. nih.govacs.org

In Vitro Bioactivity Profiling

The in vitro bioactivity of this compound and its analogs has been explored across various therapeutic areas, demonstrating a broad spectrum of potential applications.

Antibacterial Activity: Fluorinated benzothiophene-indole hybrids have been synthesized and evaluated for their activity against S. aureus and MRSA strains, with some compounds showing promising antibacterial effects. nih.gov The molecular target for some of these active compounds was identified as bacterial pyruvate kinase. nih.gov

Antidiabetic Activity: Novel benzothiophene derivatives have been evaluated for their antidiabetic efficacy. nih.gov In vitro inhibitory studies against α-amylase showed that some synthesized compounds had very low IC50 values, indicating potent inhibition of this enzyme. nih.gov

Antimicrobial Activity: Benzo[b]thiophene acylhydrazones have been synthesized and screened for their antimicrobial activity against multidrug-resistant Staphylococcus aureus. nih.gov One of the active compounds, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against three S. aureus strains. nih.gov

| Compound Class | Biological Activity | Target/Assay | Key Findings | Reference |

| Fluorinated benzothiophene-indole hybrids | Antibacterial | S. aureus and MRSA strains | Identified promising lead compounds with substituent-dependent activities. | nih.gov |

| Benzothiophene derivatives | Antidiabetic | α-amylase inhibition | Demonstrated potent α-amylase inhibitory potential with low IC50 values. | nih.gov |

| Benzo[b]thiophene acylhydrazones | Antimicrobial | Multidrug-resistant S. aureus | Identified hits with significant inhibitory concentrations. | nih.gov |

This table provides a summary of the in vitro bioactivity profiling of various benzothiophene derivatives.

Antimicrobial Activity (Antibacterial, Antifungal)

While specific studies on the antimicrobial properties of this compound were not identified, research on other fluorinated benzothiophene derivatives has shown significant antimicrobial potential.

Antibacterial Activity:

A study on fluorinated benzothiophene-indole hybrids demonstrated their efficacy against various Staphylococcus aureus (S. aureus) and methicillin-resistant S. aureus (MRSA) strains. nih.gov These compounds were synthesized through a simple one-pot reaction. The antibacterial activity was found to be dependent on the structure and substituents of the compounds. nih.gov For instance, certain derivatives showed promising lead characteristics in combating antibacterial drug resistance. nih.gov

Notably, the molecular target for the antibacterial action of these active compounds was identified as bacterial pyruvate kinase (PK). nih.gov Several synthesized compounds exhibited significant inhibitory activity against this enzyme. For example, two compounds with the lowest activities against MRSA and methicillin-susceptible S. aureus (MSSA) (mean values of 2.25 µg/mL and 2.75 µg/mL) showed IC৫০ values for PK inhibition of 1.6 µM and 2.1 µM, respectively. nih.gov Another compound with a mean antibacterial activity of 3 µg/mL had an IC৫০ value of 2.3 µM for PK inhibition. nih.gov

Interactive Data Table: Antibacterial Activity of Fluorinated Benzothiophene-Indole Hybrids

| Compound | Mean Antibacterial Activity (µg/mL) | Bacterial Pyruvate Kinase Inhibition (IC৫০) |

| 3c | 2.25 | 1.6 µM |

| 3f | 2.75 | 2.1 µM |

| 4f | 3 | 2.3 µM |

| 6d | 10 | 3.5 µM |

Antifungal Activity:

Research into novel benzo[b]thiophene derivatives has indicated promising antifungal activity. Several derivatives were effective against fungal pathogens such as Candida albicans and Candida tropicalis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. nih.gov These compounds were also shown to inhibit the hyphal development of Candida species. nih.gov

Antiproliferative Activity in Cancer Cell Lines

Specific studies on the antiproliferative activity of this compound could not be found in the reviewed literature. However, the broader class of benzothiophene derivatives has been investigated for its anticancer potential.

One study focused on benzothiazole derivatives, a related class of sulfur-containing heterocycles, and their antiproliferative effects on paraganglioma and pancreatic cancer cell lines. oiccpress.comnih.gov The novel synthesized compounds in this study led to a significant reduction in cell viability at low micromolar concentrations. oiccpress.comnih.gov Another study on 2-amino thiophene (B33073) derivatives demonstrated significant antiproliferative potential in human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. nih.gov

While these findings are for related heterocyclic compounds, they suggest that the benzothiophene scaffold, including its fluorinated derivatives, could be a promising area for future cancer research.

Antioxidant Efficacy Studies

No specific antioxidant efficacy studies for this compound were identified. However, the antioxidant properties of the broader class of thiophene and its derivatives have been a subject of interest for researchers. nih.gov These compounds are considered influential scaffolds due to their diverse biological activities, including antioxidant behavior. nih.gov The antioxidant activity of thiophene derivatives is greatly influenced by the nature and orientation of their substitutions. nih.gov

A study on diarylamines in the benzo[b]thiophene series evaluated their antioxidant properties through their reducing power and free radical scavenging activity. nih.gov The results allowed for the establishment of some structure-activity relationships based on the position of arylamination on the benzo[b]thiophene moiety and the presence of different substituents on the phenyl and thiophene rings. nih.gov

Anti-inflammatory Response Investigations

While there is no specific information on the anti-inflammatory response of this compound, research on related compounds suggests potential in this area.

A study on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives investigated their anti-inflammatory activity. nih.govresearchgate.net These compounds were found to reverse the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.govresearchgate.net The anti-inflammatory activity of these compounds was associated with their ability to activate the NRF2 pathway. nih.govresearchgate.net For example, three of the tetrahydrobenzo[b]thiophene derivatives showed significant inhibition of nitric oxide (NO) production, a key inflammatory mediator. nih.gov

Interactive Data Table: Anti-inflammatory Activity of Tetrahydrobenzo[b]thiophene Derivatives

| Compound | NO Inhibition (%) |

| 3a | 87.07 ± 1.22 |

| 3b | 80.39 ± 5.89 |

| 2a | 78.04 ± 2.86 |

Antiviral and Anthelmintic Research

Antiviral Activity:

Specific antiviral research on this compound is not available. However, studies on related thiophene derivatives have shown potential in this area. A series of novel benzothiazol-2-yl-5-mercaptothiophene molecules bearing sugar moieties were synthesized and evaluated for their antiviral activities. nih.govacs.org Several of these compounds exhibited significant reduction percentages against viruses such as Coxsackie B4 virus (CBV4), Herpes Simplex Virus-1 (HSV-1), and Hepatitis C virus (HCVcc). nih.govacs.org

Anthelmintic Activity:

While no specific studies on the anthelmintic activity of this compound were found, research on a related compound, 4-(4-fluorophenyl)-2-methylthio-thiophene-3-carbonitrile, and its analogues has been conducted. nih.gov These compounds were evaluated for their in vitro and in vivo anthelmintic activity against Haemonchus contortus. nih.gov Additionally, some newly synthesized moieties of fluoro benzothiazole Schiff's bases have shown promising anthelmintic activity. researchgate.net

Neurodegenerative Disease Research (e.g., Cholinesterase Inhibition)

There is no specific research available on the role of this compound in neurodegenerative diseases. However, the benzothiophene scaffold has been explored for its potential in this area, particularly as cholinesterase inhibitors for the treatment of Alzheimer's disease. sciforum.netresearchgate.net

A study on a new class of benzo[b]thiophene-chalcone hybrids investigated their inhibitory activity against cholinesterases (ChE). nih.gov Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were tested, and the benzothiophene-chalcone hybrids were found to be better inhibitors of both enzymes compared to the benzothiophene precursors. nih.gov One compound from this series was identified as the best AChE inhibitor with an IC৫০ value of 62.10 μM, while another was the best BChE inhibitor with an IC৫০ of 24.35 μM. nih.gov

Identification of Molecular Targets and Mechanisms of Action

As there is no specific preclinical research on this compound, its molecular targets and mechanisms of action have not been identified. However, for related fluorinated benzothiophene derivatives, some molecular targets have been elucidated.

As mentioned in the antimicrobial section, bacterial pyruvate kinase (PK) has been identified as the molecular target for a series of fluorinated benzothiophene-indole hybrids with antibacterial activity. nih.gov The active compounds were found to inhibit this enzyme, which is crucial for bacterial metabolism. nih.gov

In the context of anti-inflammatory research, the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway has been identified as a mechanism of action for certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. nih.govresearchgate.net These compounds activate NRF2, which in turn leads to the reversal of elevated levels of pro-inflammatory cytokines and mediators. nih.govresearchgate.net

For benzothiophene derivatives investigated for their potential in neurodegenerative diseases, the primary molecular targets are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . nih.gov Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for Alzheimer's disease. acs.org

Target Validation through Biochemical Assays

A crucial step in the preclinical development of novel therapeutic candidates is the validation of their biological target. For derivatives of the benzothiophene family, including those containing the this compound motif, biochemical assays are fundamental in confirming their interaction with specific enzymes or proteins and quantifying their potency.

In the pursuit of new anticancer agents, researchers have synthesized and evaluated various benzothiophene derivatives for their ability to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govtandfonline.comnih.gov For instance, a study focusing on 5-hydroxybenzothiophene derivatives identified a lead compound, 16b, as a potent multi-kinase inhibitor. nih.govtandfonline.comnih.gov The inhibitory activity of this compound was determined using a panel of biochemical kinase assays, which measure the ability of the compound to block the enzymatic activity of each target kinase.

The results from these assays, typically expressed as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), provide a clear measure of a compound's potency and selectivity. Compound 16b, for example, demonstrated significant potency against several kinases implicated in cancer progression. tandfonline.comnih.gov

Table 1: Inhibitory Activity of Benzothiophene Derivative (Compound 16b) Against Target Kinases

| Kinase Target | IC50 (nM) |

|---|---|

| Clk4 | 11 |

| DRAK1 | 87 |

| Haspin | 125.7 |

| Clk1 | 163 |

| Dyrk1B | 284 |

| Dyrk1A | 353.3 |

Data sourced from studies on 5-hydroxybenzothiophene derivatives, illustrating a common approach for target validation for compounds with a benzothiophene core. tandfonline.comnih.gov

Similarly, other research has explored benzothiophene derivatives as inhibitors of Polo-like kinase 1 (PLK1), a validated cancer target. researchgate.net A fluorescence polarization assay was used to measure the inhibitory activities of newly synthesized compounds against the PLK1 polo-box domain (PBD). researchgate.net This type of assay measures the disruption of binding between PLK1-PBD and its substrate. Several compounds showed excellent inhibitory activity, with IC50 values in the sub-micromolar range, highlighting the potential of the benzothiophene scaffold in developing targeted cancer therapies. researchgate.net

Another area of investigation involves the development of benzothiophene-chalcone hybrids as potential inhibitors of cholinesterases for applications in neurodegenerative diseases. nih.gov Biochemical assays based on the Ellman method were used to determine the IC50 values against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

These examples underscore the critical role of biochemical assays in the early-stage evaluation of compounds containing the benzothiophene scaffold, providing essential data on potency, selectivity, and structure-activity relationships that guide further drug development efforts.

Elucidation of Signaling Pathways

Beyond validating a direct target, it is essential to understand how a compound affects the broader signaling networks within a cell. Derivatives of benzothiophene have been utilized as chemical probes to dissect complex signaling pathways, providing insights into disease mechanisms.

The multi-kinase inhibitor compound 16b, derived from a 5-hydroxybenzothiophene scaffold, was further studied in cell-based assays to elucidate its effect on cancer cell signaling. nih.govtandfonline.comnih.gov This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis (programmed cell death) in glioblastoma cells. nih.govtandfonline.comnih.govresearchgate.net These cellular effects are consistent with the inhibition of kinases such as Clk1, Dyrk1A, and haspin, which are known to play roles in cell cycle regulation and pre-mRNA splicing. nih.gov By observing these downstream effects, researchers can confirm that the compound engages its targets within the cellular environment and modulates the intended signaling pathways.

Furthermore, the inhibition of these kinases is linked to the modulation of apoptotic markers, confirming the compound's mechanism of inducing cell death in cancer cells. nih.govtandfonline.comnih.gov The ability of such compounds to inhibit multiple targets can be advantageous in treating complex diseases like cancer, where resistance often develops through the activation of alternative signaling pathways. nih.gov

In a different context, research on benzothiophene derivatives as anticancer agents has shown that some analogs can interact with tubulin. nih.gov By using immunofluorescence staining for β-tubulin in cancer cells, researchers observed that treatment with a representative compound led to a diffuse staining pattern, similar to the effect of the known tubulin destabilizer vinblastine. nih.gov This suggests that the compound's cytotoxic activity is mediated through the disruption of the microtubule network, a critical component of the cellular cytoskeleton involved in cell division. This elucidation of the mechanism helps to understand how the compound interferes with a fundamental signaling process required for cancer cell proliferation.

Through these cell-based studies, molecules containing the benzothiophene scaffold serve as valuable tools to explore and understand the intricate signaling pathways that underpin various diseases, paving the way for the rational design of more effective therapies.

Q & A

Q. What are the standard synthetic routes for 4-Fluoro-2-benzothiophene, and how are reaction conditions optimized for yield?

- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For example, fluorination of benzothiophene derivatives using fluorinating agents like Selectfluor® under controlled temperatures (60–80°C) in anhydrous solvents (e.g., DMF or THF) can yield this compound . Optimization includes:

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.

- Solvent polarity : Polar aprotic solvents enhance reaction rates but may require inert atmospheres.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product. Yield improvements (70–85%) are achieved by adjusting stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine substitution patterns (δ ≈ -110 to -120 ppm for aromatic F). ¹H NMR reveals coupling constants (e.g., J = 8–10 Hz for ortho protons) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 166.03) and fragmentation patterns.

- X-ray Crystallography : Resolves bond angles (e.g., C–F bond length ~1.34 Å) and crystal packing, as seen in structurally analogous fluorinated benzothiophenes .

Cross-referencing with NIST Chemistry WebBook data ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer : Contradictions arise from impurities or conformational isomers. Strategies include:

- Multi-technique validation : Combine ¹H/¹³C/¹⁹F NMR, IR, and X-ray diffraction. For example, conflicting NOE signals in NMR can be resolved by crystallographic data .

- Computational validation : Density Functional Theory (DFT) calculations predict spectroscopic profiles (e.g., chemical shifts ±2 ppm deviation) to identify anomalies .

- Reproducibility checks : Replicate syntheses under varied conditions to isolate artifacts .

Q. What computational approaches are used to predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets model frontier molecular orbitals (HOMO-LUMO gaps ≈ 5.2 eV), correlating with electrochemical stability .

- Molecular Dynamics (MD) : Simulate solvent effects on reactivity (e.g., solvation free energy in DMSO: -12.3 kcal/mol).

- QSAR Models : Relate substituent effects (e.g., electron-withdrawing F) to bioactivity using Hammett constants (σₚ ≈ 0.06) .

Q. What strategies are recommended for designing experiments to study the bioactivity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Use cell lines (e.g., HEK293) to screen for kinase inhibition or receptor binding. IC₅₀ values are compared against controls .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., this compound-3-carboxamide) to isolate pharmacophores.

- Metabolic stability : Assess hepatic microsomal half-life (e.g., t₁/₂ > 60 min in rat liver microsomes) to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.